molecular formula C8H14ClNO2 B2954091 (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride CAS No. 1373205-30-1

(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride

Número de catálogo: B2954091
Número CAS: 1373205-30-1
Peso molecular: 191.66
Clave InChI: RWFNAAZDBOSSIY-YCLXABBFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative with a rigid 3-azabicyclo[3.1.0]hexane scaffold. The compound features two methyl groups at the 6,6-positions and a carboxylic acid moiety at the 2-position, which is stabilized as a hydrochloride salt. This structural framework is critical for its role as a key intermediate in synthesizing peptidomimetic drugs, particularly protease inhibitors targeting viral enzymes like SARS-CoV-2 3CLpro . The stereochemistry (1R,2S,5S) ensures optimal spatial arrangement for binding to biological targets .

Propiedades

IUPAC Name

(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-8(2)4-3-9-6(5(4)8)7(10)11;/h4-6,9H,3H2,1-2H3,(H,10,11);1H/t4-,5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFNAAZDBOSSIY-YCLXABBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(NC2)C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](NC2)C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373205-30-1
Record name (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo(3.1.0)hexane-2-carboxylic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373205301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5R2C6VP3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Actividad Biológica

(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride is a bicyclic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₃ClN₁O₂
  • Molecular Weight : 205.68 g/mol
  • CAS Number : 565456-77-1
  • Structure : The compound features a bicyclic structure that is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. The compound may influence metabolic pathways and enzyme kinetics due to its structural properties.

Enzyme Interactions

Research indicates that this compound can serve as a model for studying enzyme interactions. Its unique bicyclic framework allows for exploration into how such structures affect enzyme binding and activity. The compound's ability to act as an enzyme inhibitor has been noted in various studies, particularly in the context of protease inhibition related to viral replication.

Case Studies and Applications

  • Antiviral Activity : A study highlighted the use of bicyclic compounds similar to (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid as inhibitors of SARS-CoV-2 main protease (Mpro). These compounds showed promising results in inhibiting viral replication in vitro, suggesting potential therapeutic applications against coronaviruses .
  • Pharmaceutical Development : The compound has been utilized as a building block in the synthesis of more complex pharmaceutical agents. Its structure allows for modifications that enhance bioactivity and specificity toward biological targets .
  • Chemical Reactivity : The compound can undergo various chemical reactions such as oxidation and reduction, which are pivotal in modifying its properties for specific applications in drug development .

Data Table of Biological Studies

Study ReferenceBiological ActivityKey Findings
AntiviralInhibits SARS-CoV-2 Mpro with promising EC50 values
Enzyme InteractionServes as a model for studying enzyme kinetics
Pharmaceutical SynthesisUsed as an intermediate for developing new drugs

Comparación Con Compuestos Similares

Core Scaffold Variations

A. 3-Azabicyclo[3.1.0]hexane Derivatives

Compound Name Substituents Functional Groups Key Differences
Target Compound 6,6-dimethyl Carboxylic acid (hydrochloride) Reference standard for rigidity and stereospecific binding
(1S,2S,5R)-6,6-Dichloro-3-(tert-butoxycarbonyl) analog () 6,6-dichloro, Boc-protected Carboxylic acid Chlorine substituents increase electronegativity; Boc group alters reactivity
(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one () 6,6-dimethyl Ketone Ketone reduces acidity compared to carboxylic acid, limiting salt formation

B. 2-Azabicyclo[3.1.0]hexane Derivatives
Compounds like (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide () shift the nitrogen position, altering hydrogen-bonding capabilities and ring strain, which impacts pharmacological activity .

Substituent Effects on Pharmacological Activity

The 6,6-dimethyl groups in the target compound enhance steric hindrance, improving metabolic stability compared to analogs with smaller substituents (e.g., 6,6-dichloro in ). This modification also increases lipophilicity, aiding membrane permeability .

Examples from SARS-CoV-2 Inhibitors ():

Compound Substituents Molecular Weight (amu) Target Enzyme
Boceprevir () 3-methyl-L-valyl, trifluoroacetyl 554.11 SARS-CoV-2 3CLpro
Compound 2-5b () tert-butylcarbamoyl, cyclopropanesulfonamido 526.37 SARS-CoV-2 3CLpro
Target Compound Hydrochloride Hydrochloride salt 207.67 (free acid) Intermediate for further derivatization

The hydrochloride salt form improves solubility in polar solvents, facilitating its use in coupling reactions during peptide synthesis .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Hydrochloride (1S,2S,5R)-6,6-Dichloro Analog () Methyl Ester Hydrochloride ()
Solubility High in water (hydrochloride salt) Low (non-ionic Boc protection) Moderate (ester hydrolysis required)
Stability Stable under acidic conditions Sensitive to deprotection (Boc group) Prone to ester hydrolysis
Bioavailability Limited (used as intermediate) N/A Improved via ester prodrug strategies

Q & A

Q. Q1: What are the optimal conditions for synthesizing (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride?

A1: Synthesis of bicyclic compounds often involves acid-catalyzed cyclization or salt formation. For hydrochloride salts, a method adapted from similar azabicyclo systems involves treating the free base with HCl in 1,4-dioxane or dichloromethane (DCM). For example, in , HCl in dioxane/DCM was used to cleave tert-butyl carbamate groups, yielding a hydrochloride salt with 97% efficiency after solvent evaporation. Ensure stoichiometric control of HCl (4 M solution recommended) and monitor CO₂ evolution to confirm reaction completion. Post-synthesis, triple evaporation with DCM removes residual acid .

Q. Q2: Which analytical techniques are critical for characterizing this compound’s purity and structure?

A2: Prioritize chiral HPLC or SFC to confirm stereochemical integrity due to the compound’s multiple stereocenters. Mass spectrometry (MS) with electrospray ionization (ESI) can validate molecular weight (e.g., [M+H]+ or [2M+H]+ adducts, as in ). Nuclear magnetic resonance (NMR) is essential for structural confirmation: ¹³C NMR resolves bridgehead carbons (C2, C5, C6), while ¹H NMR identifies methyl groups (6,6-dimethyl) and azabicyclo proton environments. Compare against databases like PubChem () for spectral alignment .

Advanced Research Questions

Q. Q3: How can researchers resolve discrepancies in stereochemical assignments for this compound?

A3: Stereochemical contradictions may arise from ambiguous NOESY or X-ray data. For resolution:

  • Perform X-ray crystallography on single crystals grown via vapor diffusion (e.g., using ethanol/water).
  • Compare experimental optical rotation with literature values for similar bicyclo[3.1.0] systems (e.g., (1R,5S,6R)-3-azabicyclo derivatives in ).
  • Use computational methods (DFT or molecular mechanics) to predict stable conformers and match NMR coupling constants .

Q. Q4: What strategies mitigate degradation during long-term storage of the hydrochloride salt?

A4: Hydrochloride salts are hygroscopic; store under argon at −20°C in amber vials. For aqueous stability studies:

  • Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC.
  • Buffered solutions (pH 1–3) mimic gastric conditions; use LC-MS to identify hydrolytic byproducts (e.g., free carboxylic acid or ring-opened amines). highlights HCl’s role in stabilizing labile groups during storage .

Q. Q5: How does the bicyclo[3.1.0] scaffold influence metabolic stability in pharmacokinetic studies?

A5: The rigid bicyclic structure reduces conformational flexibility, potentially enhancing metabolic resistance. To evaluate:

  • Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
  • Compare half-life (t½) against non-bicyclic analogs. notes similar azabicyclo compounds (e.g., OPC-262) exhibit prolonged t½ due to reduced cytochrome P450 accessibility .

Q. Q6: What synthetic routes address low yields in N-acylation of the azabicyclo core?

A6: Low yields often stem from steric hindrance at the tertiary amine. Optimize by:

  • Using bulky acylating agents (e.g., pivaloyl chloride) to minimize side reactions.
  • Activate the carboxylic acid (e.g., via mixed anhydrides or HATU/DIPEA coupling) before introducing the azabicyclo amine. ’s tert-butyl carboxylate intermediates suggest protective group strategies to enhance reactivity .

Data Contradiction & Mechanistic Analysis

Q. Q7: How should researchers interpret conflicting bioactivity data between in vitro and in vivo models?

A7: Discrepancies may arise from poor solubility or protein binding. To reconcile:

  • Measure solubility in biorelevant media (FaSSIF/FeSSIF) and adjust formulations (e.g., PEG-400 co-solvent).
  • Conduct plasma protein binding assays (equilibrium dialysis) to quantify free fractions. ’s mezlocillin analogs demonstrate how protein binding impacts efficacy .

Q. Q8: What mechanistic insights explain unexpected byproducts during salt formation?

A8: Byproducts may result from HCl-induced ring-opening or ester hydrolysis. Investigate via:

  • Tandem MS to identify fragmentation patterns of impurities.
  • Control reaction temperature (<0°C) during acid addition to suppress side reactions. ’s CO₂ evolution during HCl treatment suggests carbamate cleavage as a critical checkpoint .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.